2-(cyclopropanecarboxamido)-N-(6-ethoxybenzo[d]thiazol-2-yl)oxazole-4-carboxamide
Description
2-(Cyclopropanecarboxamido)-N-(6-ethoxybenzo[d]thiazol-2-yl)oxazole-4-carboxamide is a heterocyclic compound featuring a cyclopropane ring fused to a carboxamide group, an oxazole core, and a 6-ethoxy-substituted benzothiazole moiety. The cyclopropane group may enhance metabolic stability, while the ethoxybenzothiazole moiety could influence lipophilicity and binding affinity .
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-2-24-10-5-6-11-13(7-10)26-17(19-11)21-15(23)12-8-25-16(18-12)20-14(22)9-3-4-9/h5-9H,2-4H2,1H3,(H,18,20,22)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLJPRWOEVDBQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COC(=N3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(cyclopropanecarboxamido)-N-(6-ethoxybenzo[d]thiazol-2-yl)oxazole-4-carboxamide is a synthetic molecule that belongs to a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Cyclopropanecarboxamide moiety
- Ethoxybenzo[d]thiazole group
- Oxazole ring
- Carboxamide functional group
These structural elements contribute to its interaction with biological targets, enhancing its potential as a therapeutic agent.
Antifungal Activity
Research indicates that derivatives similar to the compound exhibit significant antifungal properties. For instance, studies on related compounds have shown varying degrees of activity against phytopathogenic fungi. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 15.55 to 62.62 µg/mL against species such as Fusarium graminearum and Botrytis cinerea .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. In a study evaluating similar thiazole and oxazole derivatives, compounds demonstrated significant inhibition against various bacterial strains. For example, MIC values were reported as low as 1.6 µg/mL against Candida albicans and Aspergillus niger .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in cellular processes. Preliminary studies suggest it could inhibit ATPase activity, which is crucial for energy metabolism in cells . This inhibition could lead to therapeutic applications in conditions where energy metabolism is disrupted.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. The presence of electron-withdrawing groups has been shown to enhance antifungal activity. For example, substituents at specific positions on the aromatic rings can significantly influence the compound's efficacy against targeted pathogens .
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropane, Ethoxybenzothiazole, Oxazole | Antifungal, Antimicrobial |
| Related Thiazole Derivative | Electron-withdrawing groups | Enhanced antifungal activity |
Case Study 1: Antifungal Efficacy
In a study examining various benzothiazole derivatives, one compound exhibited an IC50 value of 23.39 µg/mL against Fusarium graminearum. The study concluded that modifications in the substituents significantly impacted antifungal efficacy .
Case Study 2: Antimicrobial Activity Assessment
A series of oxazole derivatives were evaluated for their antibacterial properties against Staphylococcus aureus. The results indicated that certain derivatives achieved up to 75% inhibition of biofilm formation at concentrations of 250 µg/mL .
Scientific Research Applications
Structural Characteristics
The compound is characterized by a complex structure that includes:
- A cyclopropanecarboxamide moiety
- A benzo[d]thiazole ring
- An oxazole group
These components contribute to its potential interactions with various biological targets, making it a candidate for drug development.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
1. Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in critical cellular processes. For instance, studies have indicated that compounds with similar structural motifs can inhibit urease and alpha-amylase enzymes, which are relevant in treating conditions such as cancer and diabetes .
2. Anticancer Properties
Preliminary investigations have suggested that 2-(cyclopropanecarboxamido)-N-(6-ethoxybenzo[d]thiazol-2-yl)oxazole-4-carboxamide may possess anticancer properties. Its structural similarity to known anticancer agents allows for the exploration of its efficacy against various cancer cell lines .
3. Antimicrobial Activity
Compounds containing thiazole and oxazole rings are often investigated for their antimicrobial properties. The presence of these functional groups in this compound may contribute to its potential effectiveness against bacterial and fungal infections .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of compounds similar to this compound. Here are notable findings:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Cyclopropane-Containing Carboxamides in Agrochemicals
Evidence from pesticide chemistry highlights compounds like 1-(((2,4-dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid (cyclanilide), which shares the cyclopropanecarboxamide motif. Cyclanilide functions as a plant growth regulator by inhibiting auxin transport.
Thiazole- and Benzothiazole-Based Analogues
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 74) provides a direct structural parallel:
- Shared features : Cyclopropanecarboxamide linker, heteroaromatic cores (thiazole/oxazole), and substituted aryl groups.
- Key differences : The target compound replaces Compound 74’s benzo[1,3]dioxole and methoxyphenyl groups with a 6-ethoxybenzothiazole and oxazole. This substitution likely alters electronic properties (e.g., electron-withdrawing vs. donating effects) and steric interactions with biological targets.
Triazole Derivatives (e.g., Propiconazole)
Triazole-based agrochemicals like propiconazole emphasize the importance of heterocyclic nitrogen atoms in antifungal activity. While the target compound lacks a triazole ring, its oxazole and benzothiazole moieties may engage in similar hydrogen-bonding or π-π stacking interactions, albeit with distinct selectivity profiles.
Comparative Data Table
Research Findings and Mechanistic Insights
- Target Compound vs. Compound 74 : The ethoxy group in the target compound may enhance membrane permeability compared to Compound 74’s polar benzo[1,3]dioxole .
- Metabolic Stability : Cyclopropane rings in both the target compound and cyclanilide reduce oxidative metabolism, but the absence of chlorinated groups in the former may decrease environmental persistence .
- Selectivity : The oxazole core in the target compound could offer improved selectivity for ATP-binding pockets in kinases over triazole-based antifungals like propiconazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
